molecular formula C12H20Cl2N2O2S B1287048 1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl CAS No. 866588-15-0

1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl

Cat. No.: B1287048
CAS No.: 866588-15-0
M. Wt: 327.3 g/mol
InChI Key: FLSARRQFZSPDRR-UHFFFAOYSA-N
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Description

1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O2S. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a piperazine ring substituted with a benzenesulfonyl group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction parameters, ensuring high-quality production. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

Scientific Research Applications

1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 1-(2-Benzenesulfonyl-ethyl)piperidine
  • 1-(2-Benzenesulfonyl-ethyl)morpholine
  • 1-(2-Benzenesulfonyl-ethyl)pyrazine

Comparison: 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-[2-(benzenesulfonyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.2ClH/c15-17(16,12-4-2-1-3-5-12)11-10-14-8-6-13-7-9-14;;/h1-5,13H,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSARRQFZSPDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCS(=O)(=O)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590050
Record name 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866588-15-0
Record name 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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